6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one involves complex reactions that yield a variety of structurally related molecules. For example, the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione through the treatment of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid with PPA showcases the intricate nature of creating benzofuran derivatives, a category to which our compound of interest belongs (Jackson & Marriott, 2002).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex aromatic systems with multiple substituents that influence their physical and chemical properties. For instance, the crystal structure analysis of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli- deneamino)-2H-1,2,4-triazole-3(4H)-thione, reveals a triclinic system with specific dihedral angles, highlighting the importance of structural analysis in understanding compound behavior (Xu et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving 6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one derivatives are central to their functional application and understanding their chemical properties. For example, the synthesis and antioxidant ability of new 5-amino-1,2,4-Triazole derivatives containing 2,6-dimethoxyphenol demonstrate the potential reactivity and applications of similar compounds in antioxidative contexts (Hussain, 2016).
Scientific Research Applications
Synthesis and Antioxidant Properties
Compounds related to the one have been synthesized and evaluated for their antioxidant properties. For example, a study focused on the synthesis and antioxidant ability of new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol. These compounds exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Hussain, 2016).
Aminomethylation and Chemical Modification
Research into the aminomethylation of benzofuran derivatives, including methods for synthesizing 4,5-dihydroxybenzofuran derivatives, has been conducted. This work provides insights into chemical modifications that can enhance the utility of benzofuran compounds in various applications (Grinev et al., 1983).
Novel Compounds with Antimicrobial Activity
Studies have identified new compounds with potential antimicrobial activity. For instance, new derivatives of griseofulvin isolated from a mangrove endophytic fungus showed moderate antitumor and antimicrobial activity (Xia et al., 2011). This suggests that similar complex molecules may also possess valuable biological activities.
Nanotechnology Applications
Research into the recovery of nano-structured ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via thermal decomposition illustrates the potential of benzofuran derivatives in nanotechnology and materials science. The successful preparation of single-phase ceria nanoparticles demonstrates the utility of these compounds in creating advanced materials (Veranitisagul et al., 2011).
properties
IUPAC Name |
6,7-dimethoxy-3-[[1-[(4-methylphenyl)methyl]-1,2,4-triazol-3-yl]amino]-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-4-6-13(7-5-12)10-24-11-21-20(23-24)22-18-14-8-9-15(26-2)17(27-3)16(14)19(25)28-18/h4-9,11,18H,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIUJAAGBCAIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-{[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]amino}-2-benzofuran-1(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.